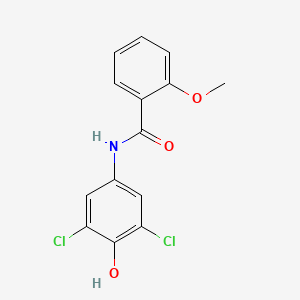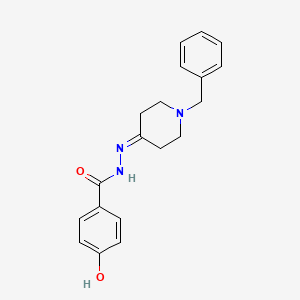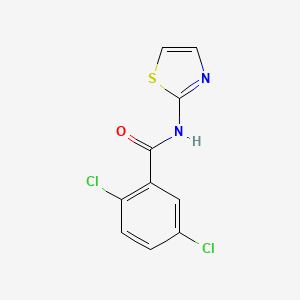![molecular formula C18H24N2O2 B5837978 5-(methoxymethyl)-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol](/img/structure/B5837978.png)
5-(methoxymethyl)-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methoxymethyl)-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol, commonly known as MMQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quinoline derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
作用机制
The exact mechanism of action of MMQ is not fully understood. However, it is believed that the compound interacts with metal ions through a chelation process, forming a complex that results in fluorescence emission. This fluorescence emission can be used for the detection and quantification of metal ions.
Biochemical and Physiological Effects:
In addition to its metal ion detection capabilities, MMQ has also been found to exhibit various biochemical and physiological effects. Studies have shown that the compound has antioxidant properties, and can protect against oxidative stress-induced damage. MMQ has also been found to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using MMQ in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for metal ion detection in biological and environmental samples. However, the compound's fluorescence emission is highly dependent on the pH and other environmental factors, which can limit its use in certain applications.
未来方向
There are several future directions for research on MMQ. One area of interest is the development of new fluorescent probes based on the MMQ structure, with improved selectivity and sensitivity for metal ion detection. Another area of interest is the investigation of MMQ's potential applications in the treatment of inflammatory diseases, and its mechanism of action in these applications. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on biological systems.
Conclusion:
In conclusion, 5-(Methoxymethyl)-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol is a promising compound with potential applications in scientific research. Its high selectivity and sensitivity towards certain metal ions make it a valuable tool for metal ion detection, while its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. Further research is needed to fully understand the compound's mechanism of action and its effects on biological systems, and to develop new fluorescent probes based on the MMQ structure.
合成方法
The synthesis of MMQ involves the reaction of 8-hydroxyquinoline with formaldehyde and 4-methylpiperidine in the presence of an acid catalyst. This reaction results in the formation of MMQ as a yellow crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
科学研究应用
MMQ has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role as a fluorescent probe for the detection of metal ions. MMQ has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a valuable tool for metal ion detection in biological and environmental samples.
属性
IUPAC Name |
5-(methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-5-8-20(9-6-13)11-14-10-15(12-22-2)16-4-3-7-19-17(16)18(14)21/h3-4,7,10,13,21H,5-6,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMKGHCNJSRHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5837903.png)


![5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5837914.png)


![2-[methyl(phenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837929.png)
![N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5837936.png)

![4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5837946.png)


